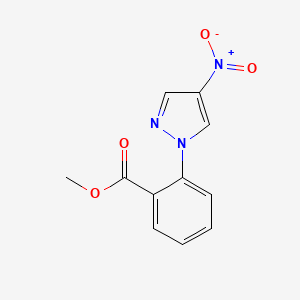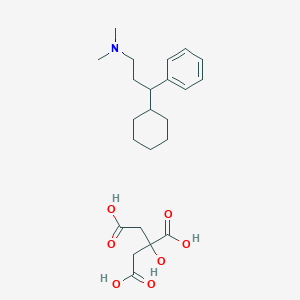
Gamfexine citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamfexine citrate, also known as N,N-dimethyl-γ-phenylcyclohexanepropylamine citrate, is a centrally acting stimulant drug. It was introduced in the literature in 1966 as an antidepressant. Although it was reported to be effective in the treatment of withdrawal in schizophrenia, it worsened psychotic symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gamfexine citrate typically involves the reaction of N,N-dimethyl-γ-phenylcyclohexanepropylamine with citric acid. The reaction is carried out under controlled conditions to ensure the formation of the citrate salt. The citric acid sol-gel method is often employed for the synthesis of metal oxide powders, which can be adapted for the preparation of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Gamfexine citrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Explored as an antidepressant and for its effects on withdrawal symptoms in schizophrenia.
Mechanism of Action
Gamfexine citrate exerts its effects by acting on the central nervous system. It is believed to interact with neurotransmitter systems, particularly dopamine and norepinephrine pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to have stimulant properties that can affect mood and behavior .
Comparison with Similar Compounds
Similar Compounds
Delucemine: Another centrally acting stimulant with similar properties.
Imipramine: A tricyclic antidepressant with different chemical structure but similar therapeutic effects.
Phenothiazines: A class of antipsychotic drugs with different mechanisms of action but used in similar therapeutic contexts .
Uniqueness
Gamfexine citrate is unique in its specific chemical structure and its dual role as both an antidepressant and a stimulant. Its ability to treat withdrawal symptoms in schizophrenia, despite worsening psychotic symptoms, sets it apart from other compounds in its class.
Properties
CAS No. |
22202-77-3 |
|---|---|
Molecular Formula |
C23H35NO7 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-cyclohexyl-N,N-dimethyl-3-phenylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H27N.C6H8O7/c1-18(2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,5-6,9-10,16-17H,4,7-8,11-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
SGKRLANBLXKJAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C1CCCCC1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


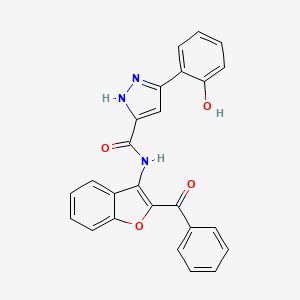

![2-[(2E)-2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B14082389.png)
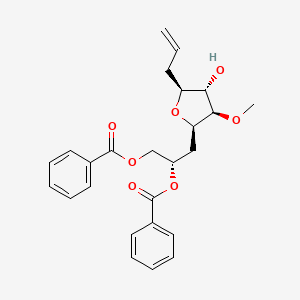

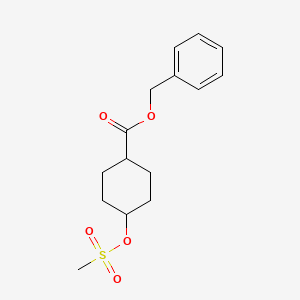
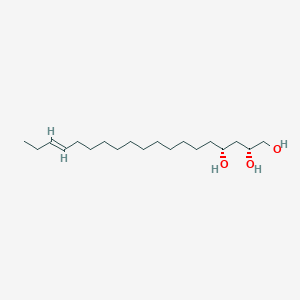
![2-Methylpropyl 4-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B14082415.png)
![8-(3-Chlorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14082425.png)

![1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082434.png)
![6-[Ethyl-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14082441.png)
![Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone](/img/structure/B14082445.png)
